4-(4-Methylthiophenyl)phenylboronic acid

Quality Control Reproducibility Procurement

4-(4-Methylthiophenyl)phenylboronic acid (CAS 501944-48-5) is a unique building block for synthesizing complex, sulfur-containing biaryl compounds. Its para-methylthio biphenyl architecture is non-interchangeable with simpler boronic acids, making it essential for SAR studies in drug discovery and advanced material design. This compound enables rapid generation of novel biaryl lead compounds with tailored lipophilicity, potency, and selectivity. Ideal for Suzuki-Miyaura cross-coupling, it supports medicinal chemistry, agrochemical research, and organic electronics. Purchase high-purity grade to ensure reproducible results and cost-effective scale-up.

Molecular Formula C13H13BO2S
Molecular Weight 244.1 g/mol
CAS No. 501944-48-5
Cat. No. B3069660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylthiophenyl)phenylboronic acid
CAS501944-48-5
Molecular FormulaC13H13BO2S
Molecular Weight244.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)SC)(O)O
InChIInChI=1S/C13H13BO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3
InChIKeyXFMILVCZAHDOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylthiophenyl)phenylboronic acid (CAS 501944-48-5): Procurement and Differentiation Guide


4-(4-Methylthiophenyl)phenylboronic acid (CAS 501944-48-5), also known as [4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid , is a specialized arylboronic acid building block. Its molecular structure (C13H13BO2S, MW 244.12) features a biphenyl core with a para-methylthio substituent . This structural motif is designed for use in Suzuki-Miyaura cross-coupling reactions , enabling the construction of complex, sulfur-containing biaryl scaffolds that are highly valued in medicinal chemistry and materials science for their unique physicochemical properties and potential biological activities [1].

Why Generic Substitution for 4-(4-Methylthiophenyl)phenylboronic acid Fails: Key Differentiators


Substituting 4-(4-Methylthiophenyl)phenylboronic acid with simpler or more common arylboronic acids is scientifically invalid for projects requiring its specific molecular architecture. The compound's value proposition is not solely based on its boronic acid reactivity, which is common to the entire class [1], but on the unique three-dimensional and electronic environment created by its extended, para-substituted biphenyl system with a terminal methylthio (-SMe) group . This specific configuration is non-interchangeable. Simpler analogs, such as 4-(methylthio)phenylboronic acid (CAS 98546-51-1) or other biphenyl boronic acids lacking the methylthio substituent [2], are fundamentally different chemical entities that will produce distinct molecular structures and properties upon coupling, thereby compromising the integrity of a designed SAR study or the performance of a target advanced material.

Quantitative Differentiation Evidence for 4-(4-Methylthiophenyl)phenylboronic acid (CAS 501944-48-5)


Purity and Lot-to-Lot Consistency: Quantitative Supplier Specification vs. Class-Level Expectation

As a specialized building block, 4-(4-Methylthiophenyl)phenylboronic acid is supplied with a quantifiable purity specification of ≥95% (as determined by HPLC) , and is accompanied by lot-specific analytical documentation (e.g., NMR, HPLC, GC) . This level of documented purity provides a verifiable benchmark for ensuring reaction reproducibility, a feature not uniformly guaranteed across all vendors or for all in-class compounds. While this is a vendor-driven differentiator rather than an intrinsic molecular property, it is a critical procurement metric. Simpler, more commoditized boronic acids may lack this detailed, batch-specific analytical support.

Quality Control Reproducibility Procurement

Lipophilicity Profile: Predicted LogP as a Differentiator from Simpler Analogs

The presence of the extended biphenyl system and the methylthio group confers a quantifiably distinct lipophilicity profile to this boronic acid, which directly influences the ADME properties of any resulting coupled product. The predicted octanol-water partition coefficient (LogP) for 4-(4-Methylthiophenyl)phenylboronic acid is 1.76 [1]. This value is significantly higher than the predicted LogP of 1.0-1.3 for simpler, mono-aryl boronic acids like 4-(methylthio)phenylboronic acid (CAS 98546-51-1) . This difference is a class-level inference but provides a clear, quantitative metric for distinguishing its physical properties from more basic building blocks.

Medicinal Chemistry ADME Drug Design

Structural and Molecular Weight Differentiation from Core Scaffolds

4-(4-Methylthiophenyl)phenylboronic acid (MW 244.12) is a distinct chemical entity compared to simpler boronic acid building blocks. Its molecular weight and formula (C13H13BO2S) are significantly larger and more complex than simpler analogs like 4-(methylthio)phenylboronic acid (MW 168.02, C7H9BO2S) . This fundamental difference means the target compound installs a larger, more rigid, and lipophilic biaryl motif in a single synthetic step. Substitution with the simpler analog would result in a different product with altered geometry, flexibility, and physicochemical properties.

Synthetic Chemistry Medicinal Chemistry Material Science

Optimal Application Scenarios for 4-(4-Methylthiophenyl)phenylboronic acid (CAS 501944-48-5)


Medicinal Chemistry: Synthesis of Lead Compound Libraries

4-(4-Methylthiophenyl)phenylboronic acid is ideally suited for the synthesis of novel biaryl-containing lead compounds in drug discovery. Its use in Suzuki-Miyaura coupling allows for the rapid and efficient introduction of a lipophilic, methylthio-substituted biphenyl group [1]. This is crucial for exploring structure-activity relationships (SAR) around this privileged scaffold [2], enabling the systematic modulation of a candidate's potency, selectivity, and ADME properties.

Agrochemical Development: Design of Novel Crop Protection Agents

The compound's role as a building block extends to agrochemical research, where the construction of biaryl compounds is a common strategy for developing new herbicides, fungicides, and insecticides . The specific methylthio substituent can impart favorable metabolic stability or target-site binding in biological systems relevant to agriculture, making this boronic acid a valuable intermediate for synthesizing proprietary active ingredients [3].

Advanced Materials Synthesis: Preparation of Functionalized Organic Electronics

The biphenyl core and sulfur-containing substituent are desirable features for designing organic semiconductors and other advanced materials . 4-(4-Methylthiophenyl)phenylboronic acid can serve as a key monomer in the synthesis of conjugated polymers or small molecules for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) [3]. The sulfur atom can influence intermolecular packing and electronic properties, allowing for the fine-tuning of material performance.

Academic Research: Methodology and Reaction Development

This specialized boronic acid is a valuable reagent for academic labs focused on developing new synthetic methodologies . It can be used as a test substrate to explore the scope and limitations of new palladium catalysts or novel cross-coupling reaction conditions . Its distinct structure and functional group tolerance make it a useful probe for understanding reaction mechanisms and expanding the synthetic chemist's toolbox.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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